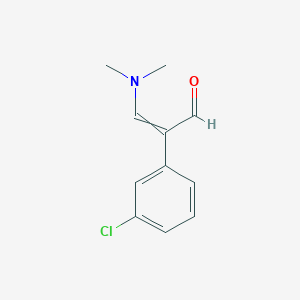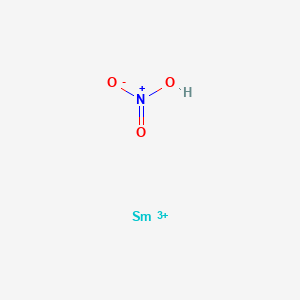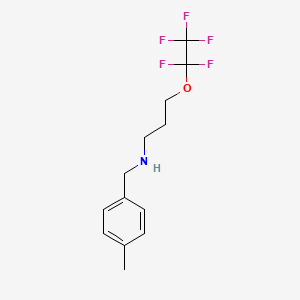![molecular formula C15H18O4 B15052226 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.3 g/mol This compound is known for its unique structure, which includes a seven-membered oxepin ring fused to a benzene ring, and an ester group derived from pivalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzannelated six-membered hydrocarbon ring with suitable reagents to induce recyclization into the desired seven-membered oxepin structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods focus on scaling up the laboratory procedures while maintaining the quality and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxepin derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and amides. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxepin ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate: Similar structure but with a methyl group at the 9-position.
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate: Contains a sulfur atom in place of the oxygen in the oxepin ring.
Uniqueness
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is unique due to its specific oxepin structure and the presence of the pivalate ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)14(17)19-10-6-7-11-12(16)5-4-8-18-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
JHESWNPIQAQXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)

![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)


![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)

![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
